2-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide
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Overview
Description
2-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide is an organic compound with a complex structure that includes bromine, chlorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-bromobenzoyl chloride with 2-[(4-chloro-2-nitrophenyl)amino]ethylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for mixing, heating, and purification.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of 2-amino-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide.
Oxidation: Formation of 2-nitro-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide.
Scientific Research Applications
2-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like bromine, chlorine, and nitro can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-{2-[(4-chlorophenyl)amino]ethyl}benzamide
- 2-bromo-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide
- 2-chloro-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide
Uniqueness
2-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide is unique due to the combination of bromine, chlorine, and nitro groups in its structure. This combination can impart distinct chemical reactivity and biological activity compared to similar compounds that lack one or more of these functional groups.
Properties
IUPAC Name |
2-bromo-N-[2-(4-chloro-2-nitroanilino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClN3O3/c16-12-4-2-1-3-11(12)15(21)19-8-7-18-13-6-5-10(17)9-14(13)20(22)23/h1-6,9,18H,7-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPVWURWIAPFRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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